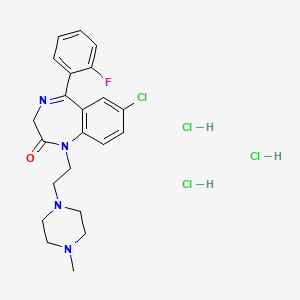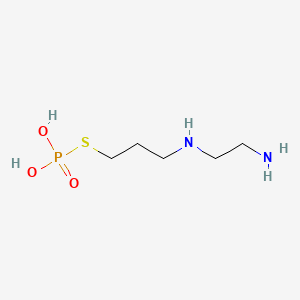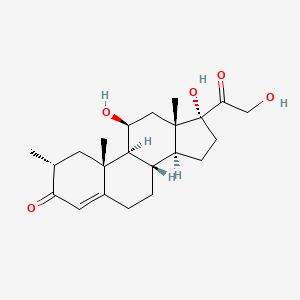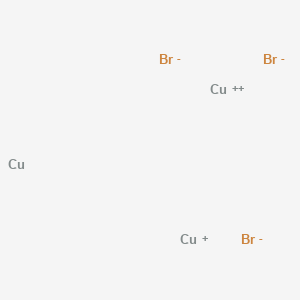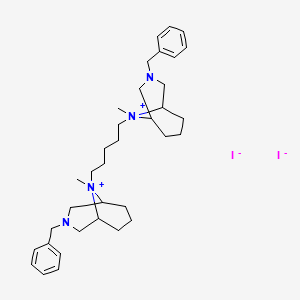![molecular formula C15H20O4 B13733711 3',7'-Dihydroxy-2'-(hydroxymethyl)-2',4',7'-trimethyl-2',7'-dihydrospiro[cyclopropane-1,5'-inden]-6'(3'h)-one CAS No. 3779-56-4](/img/structure/B13733711.png)
3',7'-Dihydroxy-2'-(hydroxymethyl)-2',4',7'-trimethyl-2',7'-dihydrospiro[cyclopropane-1,5'-inden]-6'(3'h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,7’-Dihydroxy-2’-(hydroxymethyl)-2’,4’,7’-trimethyl-2’,7’-dihydrospiro[cyclopropane-1,5’-inden]-6’(3’h)-one is a complex organic compound with a unique spiro structure This compound is characterized by its multiple hydroxyl groups and a cyclopropane ring fused to an indene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,7’-Dihydroxy-2’-(hydroxymethyl)-2’,4’,7’-trimethyl-2’,7’-dihydrospiro[cyclopropane-1,5’-inden]-6’(3’h)-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indene Moiety: This can be achieved through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a cyclopropane ring.
Hydroxylation and Methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification methods to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3’,7’-Dihydroxy-2’-(hydroxymethyl)-2’,4’,7’-trimethyl-2’,7’-dihydrospiro[cyclopropane-1,5’-inden]-6’(3’h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Formation of alkyl halides or other substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3’,7’-Dihydroxy-2’-(hydroxymethyl)-2’,4’,7’-trimethyl-2’,7’-dihydrospiro[cyclopropane-1,5’-inden]-6’(3’h)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The spiro configuration may also play a role in its binding affinity and specificity towards certain enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dihydroxy-2-naphthoic acid: A compound with similar hydroxyl groups but different structural features.
5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-chromeniumyl β-L-ribopyranoside chloride: Another compound with multiple hydroxyl groups and a complex structure.
Uniqueness
3’,7’-Dihydroxy-2’-(hydroxymethyl)-2’,4’,7’-trimethyl-2’,7’-dihydrospiro[cyclopropane-1,5’-inden]-6’(3’h)-one is unique due to its spiro configuration and the presence of both hydroxyl and methyl groups
Propiedades
Número CAS |
3779-56-4 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
1,4-dihydroxy-2-(hydroxymethyl)-2,4,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-5-one |
InChI |
InChI=1S/C15H20O4/c1-8-10-9(6-13(2,7-16)11(10)17)14(3,19)12(18)15(8)4-5-15/h6,11,16-17,19H,4-5,7H2,1-3H3 |
Clave InChI |
ZWMQGXMHSMRYFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(C(C=C2C(C(=O)C13CC3)(C)O)(C)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


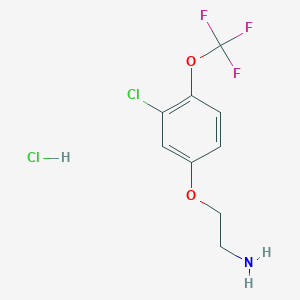
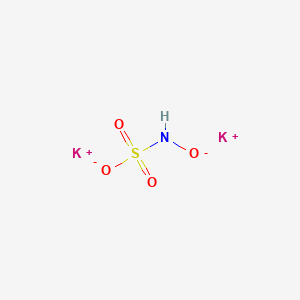


![2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13733648.png)
